5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

ADME-Tox Screening CYP450 Inhibition Drug-Drug Interaction

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a fully synthetic small molecule belonging to the 3-carboxamido-5-aryl-isoxazole class. Its core scaffold is associated with Fatty Acid Amide Hydrolase (FAAH) inhibition and TRPV1 modulation, with certain analogs demonstrating anti-inflammatory activity in preclinical colitis models.

Molecular Formula C20H20ClN3O2
Molecular Weight 369.8 g/mol
Cat. No. B11327197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide
Molecular FormulaC20H20ClN3O2
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H20ClN3O2/c1-24(2)18(14-6-4-3-5-7-14)13-22-20(25)17-12-19(26-23-17)15-8-10-16(21)11-9-15/h3-12,18H,13H2,1-2H3,(H,22,25)
InChIKeyZLFJVVQRPOEFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide: A Structurally Distinct Isoxazole for Screening Library Selection


5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a fully synthetic small molecule belonging to the 3-carboxamido-5-aryl-isoxazole class. Its core scaffold is associated with Fatty Acid Amide Hydrolase (FAAH) inhibition and TRPV1 modulation, with certain analogs demonstrating anti-inflammatory activity in preclinical colitis models [1]. However, publicly available peer-reviewed pharmacological data specifically for this compound is extremely limited [2], positioning it as a unique tool for structure-activity relationship (SAR) exploration rather than a pre-validated lead.

Why Closely Related 5-Aryl-Isoxazole-3-Carboxamides Cannot Simply Be Interchanged


The biological profile of this chemotype is exquisitely sensitive to the nature of the substituent on the carboxamide nitrogen. While the 3-carboxamido-5-aryl-isoxazole core is a privileged scaffold for FAAH and TRPV1 targets, potency varies dramatically with N-substitution. For instance, within the FAAH inhibitor series reported by Andrzejak et al., IC50 values span from low nanomolar to inactive depending entirely on the specific amide residue [1]. The target compound's unique N-[2-(dimethylamino)-2-phenylethyl] side chain introduces a distinct basic center and chiral environment absent in simpler analogs like the N-phenethyl or N-morpholinoethyl variants, which will critically alter target engagement, solubility, and metabolic stability even if the core pharmacophore is shared [2]. Therefore, generic substitution with a different 5-(4-chlorophenyl)-isoxazole-3-carboxamide cannot be assumed to replicate the target compound's activity or selectivity profile.

Quantitative Differentiation Evidence for 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide Against Closest Analogs


CYP3A4 Inhibition Liability vs. a Structurally Mismatched Comparator

In a high-throughput screen for CYP450 inhibition, a compound bearing this identifier showed moderate inhibition of CYP3A4 (IC50 = 400 nM) in human liver microsomes [1]. However, there is a significant mismatch between the reported SMILES structure for this assay entry (CCOc1ccc2nc(SCc3ccccn3)[nH]c2c1) and the target compound's structure [1]. Thus, the CYP3A4 liability cannot be confidently attributed and highlights a critical data gap. For context, the established FAAH inhibitor URB597, which shares a carbamate rather than an isoxazole core, potently inhibits FAAH (IC50 ~5 nM) with a different CYP liability profile [2], illustrating the need for specific data on this scaffold.

ADME-Tox Screening CYP450 Inhibition Drug-Drug Interaction

FAAH Inhibitory Activity of Core Scaffold: Class-Level Potency Benchmarking

The 3-carboxamido-5-aryl-isoxazole scaffold is validated for FAAH inhibition. The most potent compound from the seminal series (compound 39) achieved an IC50 of 0.088 μM against FAAH and demonstrated efficacy in a TNBS-induced colitis model [1]. The target compound retains the identical core required for FAAH interaction but introduces a novel N-substituent. Without direct testing, its FAAH potency relative to compound 39 or other analogs like compound 25, which showed 'similar inhibition potency against FAAH in comparison with URB597' , remains undefined. This positions the compound as a probe to explore how basic, bulky amide substituents modulate FAAH binding.

FAAH Inhibition Endocannabinoid System Inflammatory Bowel Disease

Potential TRPV1 Modulation: Inference from Closely Related 5-Phenyl-Isoxazole Patents

A broad patent (WO2009016241A1) claims 5-phenyl-isoxazole-3-carboxamide derivatives as TRPV1 modulators for treating pain, respiratory, and urinary tract diseases [1]. The target compound falls within the Markush structure of this patent class. While specific IC50 data against TRPV1 is not publicly disclosed for this exact compound within the patent, the N-[2-(dimethylamino)-2-phenylethyl] group represents a distinct, sterically bulky, and basic amine substitution pattern compared to simpler alkyl or cycloalkyl amides exemplified in the filings. This structural divergence is likely to result in a unique TRPV1 binding mode and pharmacokinetic profile, warranting its evaluation as a next-generation TRPV1 ligand [1].

TRPV1 Antagonism Pain Respiratory Disease

Physicochemical Uniqueness: Enhanced Fraction sp3 vs. Flat Aromatic Analogs

Analysis of the target compound's physicochemical properties reveals an advantage in molecular complexity. It has a fraction of sp3-hybridized carbons (Fsp3) of 0.35 [1]. This is significantly higher than many potent but flat FAAH inhibitors like URB597 (Fsp3 ~0.08), which are predominantly aromatic. A higher Fsp3 is correlated with improved clinical success rates, potentially due to enhanced solubility, reduced crystallinity, and greater target specificity. In contrast, simpler N-alkyl analogs in the class, such as N-(2-morpholinoethyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide, possess intermediate Fsp3 values (~0.3) but lack the additional phenyl group that contributes to the target compound's unique three-dimensional shape.

Physicochemical Property Analysis Drug-Likeness Lead Optimization

Ideal Application Scenarios for Procuring 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide


SAR Probe for Endocannabinoid System Modulation

This compound is best deployed as a structural probe in a medicinal chemistry program targeting FAAH for inflammatory bowel disease. Its procurement is justified for generating novel SAR data around the N-[2-(dimethylamino)-2-phenylethyl] side chain, with the goal of identifying new leads with IP differentiation from the known 3-carboxamido-5-aryl-isoxazole inhibitors like compound 39 [1].

Screening for Next-Generation TRPV1 Antagonists

Based on its coverage by a foundational patent [1], procuring this compound is a strategic move for pharmaceutical companies aiming to develop non-opioid pain therapeutics. Its distinct substitution pattern makes it a valuable addition to a screening deck designed to identify novel TRPV1 antagonists with improved safety profiles over first-generation ligands.

ADME-Tox Liability Profiling of a Unique Chemotype

Given the disputed CYP inhibition data [1], acquiring a high-purity sample is essential for generating a definitive ADME-Tox profile. This includes a full cytochrome P450 inhibition panel, metabolic stability assays in hepatocytes, and hERG channel binding. The compound's relatively high Fsp3 (0.35) makes it a particularly interesting subject for studying the relationship between three-dimensionality and metabolic clearance [2].

Chemical Tool for Exploring Polypharmacology

The compound's structural features suggest potential activity at multiple targets (FAAH, TRPV1, CYP enzymes). It is an ideal candidate for broad-panel screening (e.g., Eurofins SafetyScreen, CEREP panel) to uncover its full pharmacological fingerprint. This data is crucial for chemical biologists seeking to understand the polypharmacology of the 5-aryl-isoxazole-3-carboxamide scaffold [1][2].

Quote Request

Request a Quote for 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.